molecular formula C13H10N2O3S B7569009 (E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid

(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid

Cat. No. B7569009
M. Wt: 274.30 g/mol
InChI Key: WHCSYNKSMOKUEW-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of many genes that play a role in inflammation, immunity, and cancer.

Mechanism of Action

(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid inhibits the activity of NF-κB by targeting the kinase IKKβ, which is responsible for the phosphorylation and activation of the NF-κB inhibitor IκBα. (E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid binds to a specific site on IKKβ, preventing its activation and subsequent phosphorylation of IκBα. This results in the inhibition of NF-κB activity and downstream gene expression.
Biochemical and Physiological Effects:
Inhibition of NF-κB activity by (E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid has been shown to have various biochemical and physiological effects. (E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a key role in the pathogenesis of many inflammatory diseases. (E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid has also been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid has several advantages as a research tool. It is a potent and selective inhibitor of IKKβ, which makes it a valuable tool for investigating the role of NF-κB in various biological processes. (E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid is also cell-permeable, which allows for easy delivery to cells in culture or in vivo. However, (E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid has some limitations. It is a small molecule inhibitor, which can have off-target effects. Additionally, (E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on (E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid. One area of interest is the development of more potent and selective inhibitors of IKKβ. Another area of interest is the investigation of the role of NF-κB in various diseases and the potential therapeutic applications of IKKβ inhibitors. Additionally, the development of more stable and bioavailable forms of (E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid could improve its effectiveness as a therapeutic agent.

Synthesis Methods

The synthesis of (E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-(1,3-thiazol-4-yl)aniline with ethyl chloroacetate to form ethyl 4-(4-(1,3-thiazol-4-ylamino)phenyl)-2-oxobutanoate. This intermediate is then converted to (E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid by reacting it with phosphorus oxychloride and triethylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. (E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid has been shown to inhibit the activity of NF-κB, which is a key regulator of the immune response and inflammation. NF-κB is also involved in the regulation of genes that play a role in cancer cell survival, proliferation, and invasion. Therefore, (E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid has been investigated as a potential anti-cancer agent.

properties

IUPAC Name

(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-12(17)6-3-9-1-4-10(5-2-9)15-13(18)11-7-19-8-14-11/h1-8H,(H,15,18)(H,16,17)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCSYNKSMOKUEW-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)NC(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)NC(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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